molecular formula C27H48N6O9 B1208791 Nocardamine CAS No. 26605-16-3

Nocardamine

Cat. No. B1208791
CAS RN: 26605-16-3
M. Wt: 600.7 g/mol
InChI Key: NHKCCADZVLTPPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Nocardamine's synthesis involves multiple steps, reflecting its complex cyclic peptide structure. It is isolated from bacterial cultures, such as Streptomyces and Nocardia species, which produce it naturally. The synthesis process might involve the cyclization of linear peptide precursors, followed by modifications to introduce hydroxamate groups essential for iron chelation. Research by Lee et al. (2005) highlights the isolation of nocardamine from marine-derived Streptomyces, emphasizing its natural production pathway and the isolation of related cyclic peptides (Lee et al., 2005).

Molecular Structure Analysis

Nocardamine's molecular structure is characterized by its cyclic peptide backbone and multiple hydroxamate groups. The detailed 1H NMR and 13C NMR spectral analysis provides insights into its structure, as discussed by Maehr et al. (1977), who also explored the mass spectrum of its derivative, tri-O-methyl-nocardamine, to understand its fragmentation mechanisms (Maehr et al., 1977).

Chemical Reactions and Properties

Nocardamine's chemical properties are highlighted by its ability to form stable complexes with iron (III) ions, a feature that defines its role as a siderophore. Its reactivity with iodomethane and silver oxide, leading to the formation of tri-O-methyl ether derivatives, demonstrates its chemical versatility. The ability to undergo such chemical modifications plays a significant role in its biological function and analytical characterization.

Physical Properties Analysis

The physical properties of nocardamine, including its solubility in various solvents and stability under different conditions, are essential for its isolation and use in research. Its colorless and crystalline nature, as reported in various studies, indicates its purity and the effectiveness of isolation techniques. The compound's stability in aqueous solutions and its behavior under different pH conditions are crucial for its biological activity and storage.

Chemical Properties Analysis

Nocardamine's chemical properties, especially its chelating ability, are central to its function as a siderophore. Its interaction with iron ions, forming stable ferric-nocardamine complexes, is a key aspect of its role in microbial iron uptake. The specificity of these interactions, along with the compound's reactivity towards various chemical agents, underlines its significance in microbial metabolism and its potential application in studies related to iron homeostasis and microbial growth.

Scientific Research Applications

Antimalarial Activity

  • Scientific Field : Medicinal Chemistry .
  • Summary of Application : Nocardamine has been identified as an active compound from Streptomyces sp. H11809 chloroform extract. It has shown potent antimalarial activity .
  • Methods of Application : The compound was identified from a chloroform extract of Streptomyces sp. H11809. Its antimalarial activity was tested in vitro .
  • Results or Outcomes : Nocardamine showed potent antimalarial activity with an IC50 of 1.5 μM, which is 10-fold more potent than Dibutyl Phthalate (DBP), another compound tested in the same study .

Mitigation of Oxidative Stress in Periodontal Ligament Stem Cells

  • Scientific Field : Dental Research .
  • Summary of Application : Nocardamine (NOCA), a cyclic siderophore, has been shown to possess anti-cancer and anti-bacterial properties. This study aimed to investigate the protective mechanisms of NOCA against oxidative stress-induced cellular dysfunction in periodontal ligament stem cells (PDLSCs) .
  • Methods of Application : PDLSCs were treated with hydrogen peroxide (H2O2) to induce oxidative stress. ROS levels, cell viability, and antioxidant factor expression were analyzed using relevant kits after treatment .
  • Results or Outcomes : NOCA exhibited no significant cytotoxicity at concentrations below 20 µM and effectively inhibited H2O2-induced oxidative stress in PDLSCs .

Iron Depletion in Myxococcus xanthus

  • Scientific Field : Microbiology .
  • Summary of Application : Experiments using pure commercial nocardamine and different concentrations of FeSO4 show that iron depletion is responsible for the behavior of M. xanthus .
  • Methods of Application : M. xanthus was treated with different concentrations of FeSO4 and nocardamine .
  • Results or Outcomes : It was found that molecules, smaller than 3 kDa, produced by S. peucetius can induce the production of DK-xanthenes by M. xanthus .

Inhibition of Human GSK-3β

  • Scientific Field : Medicinal Chemistry .
  • Methods of Application : The compound was identified from a chloroform extract of Streptomyces sp. H11809. Its activity was tested in vitro .
  • Results or Outcomes : Nocardamine showed no effect on Human GSK-3β .

Iron Chelation in Malaria Parasites

  • Scientific Field : Medicinal Chemistry .
  • Summary of Application : Nocardamine has been identified as an active compound from Streptomyces sp. H11809 chloroform extract. It showed potent antimalarial activity with an IC50 of 1.5 μM, which is 10-fold more potent than Dibutyl Phthalate (DBP), another compound tested in the same study . The addition of ≥12.5 µM ferric ions into the Pf culture reduced nocardamine antimalarial activity by 90% under in vitro settings .
  • Methods of Application : The compound was identified from a chloroform extract of Streptomyces sp. H11809. Its activity was tested in vitro .
  • Results or Outcomes : The iron-chelating ability of nocardamine was shown to starve the parasites from their iron source, eventually inhibiting their growth .

Safety And Hazards

The toxicological properties of Nocardamine have not been fully investigated . Therefore, it’s important to handle it with care until more information is available.

Future Directions

Nocardamine has shown potent antimalarial activity with an IC 50 of 1.5 μM . The addition of ≥12.5 µM ferric ions into the Pf culture reduced nocardamine antimalarial activity by 90% under in vitro settings . Hence, the iron-chelating ability of nocardamine was shown to starve the parasites from their iron source, eventually inhibiting their growth . This suggests potential future directions for the use of Nocardamine in antimalarial therapies.

properties

IUPAC Name

1,12,23-trihydroxy-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48N6O9/c34-22-10-14-26(38)32(41)20-8-3-6-18-30-24(36)12-15-27(39)33(42)21-9-2-5-17-29-23(35)11-13-25(37)31(40)19-7-1-4-16-28-22/h40-42H,1-21H2,(H,28,34)(H,29,35)(H,30,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKCCADZVLTPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181161
Record name Nocardamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nocardamine

CAS RN

26605-16-3
Record name Desferrioxamine E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26605-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nocardamin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026605163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nocardamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOCARDAMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q645668975
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
495
Citations
HS Lee, HJ Shin, KH Jang, TS Kim… - Journal of natural …, 2005 - ACS Publications
… isolation and structure determination of two new cyclic peptides of the nocardamine class. … as a desmethylenyl derivative of nocardamine (1). Nocardamine and bisucaberine, a dimeric …
Number of citations: 96 pubs.acs.org
JM Meyer, MA Abdallah - Microbiology, 1980 - microbiologyresearch.org
… excreted a colourless compound which was identified as nocardamine, a trihydroxamate, which is … We also show that this colourless compound is identical with nocardamine (or desferri-…
Number of citations: 106 www.microbiologyresearch.org
V Normant, I Josts, L Kuhn, Q Perraud… - ACS chemical …, 2020 - ACS Publications
Iron is a key nutrient for almost all living organisms. Paradoxically, it is poorly soluble and consequently poorly bioavailable. Bacteria have thus developed multiple strategies to access …
Number of citations: 23 pubs.acs.org
NI Kalinovskaya, LA Romanenko, T Irisawa… - Microbiological …, 2011 - Elsevier
… Our results indicated that no cytotoxicity of nocardamine was observed for all tested … of nocardamine to inhibit colony formation of cancer cells and led us to conclude that nocardamine …
Number of citations: 37 www.sciencedirect.com
F Mahmud, NS Lai, SE How, JA Gansau, KMF Mustaffa… - Molecules, 2022 - mdpi.com
… We also identified nocardamine as another active compound from … nocardamine antimalarial activity by 90% under in vitro settings. Hence, the iron-chelating ability of nocardamine was …
Number of citations: 6 www.mdpi.com
Y Li, C Zhang, C Liu, J Ju, J Ma - Frontiers in Microbiology, 2018 - frontiersin.org
… Further to identify the gene cluster likely responsible for nocardamine biosynthesis, all … as the nocardamine (desferrioxamine E) BGC. The detailed annotation of the nocardamine gene …
Number of citations: 20 www.frontiersin.org
K Matsubara, S Sakuda, T Kondo… - Bioscience …, 1998 - academic.oup.com
… During the screening of metabolites of actinomycetes, nocardamine was isolated as an active compound. In this paper, we describe the isolation of nocardamine and its biological …
Number of citations: 8 academic.oup.com
W Park, JK Woo, J Shin, KB Oh - Biochemical and Biophysical Research …, 2017 - Elsevier
… albus J1074, nocardamine was isolated. The heterologous expression data indicate that the production of nocardamine in S. albus J1074 is due to an ortholog of nonG, a TetR family …
Number of citations: 3 www.sciencedirect.com
E Higashide, Y Omatsu, S Inoue… - SCIENTIFIC …, 1999 - ousar.lib.okayama-u.ac.jp
An antibacterial active against P. mirabilis was isolated from the culture of Streptomyces hygroscopicus subsp. limoneus, validamycin producer. The antibiotic was found to be produced …
Number of citations: 1 ousar.lib.okayama-u.ac.jp
RJ Bergeron, JS McManis - Tetrahedron, 1990 - Elsevier
… ,24,27-hexone (desferrioxamine E, nocardamine) are reported. The synthetic route utilized here … Unmasking the hydroxamates in the final step affords the natural product, nocardamine. …
Number of citations: 28 www.sciencedirect.com

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